molecular formula C9H11NO2 B1345670 Phenyl dimethylcarbamate CAS No. 6969-90-0

Phenyl dimethylcarbamate

Cat. No. B1345670
Key on ui cas rn: 6969-90-0
M. Wt: 165.19 g/mol
InChI Key: MYOHNZJKOAODMX-UHFFFAOYSA-N
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Patent
US05319100

Procedure details

To a solution of 301 mg of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (1.0 mmole) dissolved into 5 ml of DMF, NaH (60% in mineral oil, 85 mg, 2.1 mmole) was added under ice-cooling. The resulting mixture was stirred at room temperature for 30 min, then the solution was cooled again. N,N-Dimethylphenylcarbamate (282 mg, 1.71 mmole) which was prepared according to the method described in J. Org. Chem., p660, 21, 1956, was added thereto, then the resulting solution was stirred at room temperature for 3 hours. The reaction mixture was poured into ethyl acetate, which was washed with 1N-HCl, water, and saturated brine, dried over magnesium sulfate, and evaporated. The obtained residue was separated by using silica gel chromatography (toluene:ethyl acetate=2:1) and recrystallized from ether-n-hexane, whereby 190 mg of the objective compound was obtained in 51% yield. The physical constants are described on Table 1.
Name
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:6]=[C:7]([CH:15]=[C:16](C(C)(C)C)[C:17]=1[OH:18])C=C1CCNC1=O)(C)(C)C.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25].[H-].[Na+]>C(OCC)(=O)C>[CH3:23][N:24]([C:26]([O:18][C:17]1[CH:5]=[CH:6][CH:7]=[CH:15][CH:16]=1)=[O:27])[CH3:25] |f:2.3|

Inputs

Step One
Name
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one
Quantity
301 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C2C(NCC2)=O)C=C(C1O)C(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
85 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled again
ADDITION
Type
ADDITION
Details
, p660, 21, 1956, was added
STIRRING
Type
STIRRING
Details
the resulting solution was stirred at room temperature for 3 hours
Duration
3 h
WASH
Type
WASH
Details
was washed with 1N-HCl, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained residue was separated
CUSTOM
Type
CUSTOM
Details
recrystallized from ether-n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)C(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.71 mmol
AMOUNT: MASS 282 mg
YIELD: PERCENTYIELD 51%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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